![molecular formula C13H18N4O3 B2996883 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide CAS No. 1428374-20-2](/img/structure/B2996883.png)
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide” is a type of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . It is a solid substance with an empirical formula of C7H8N2O3 and a molecular weight of 168.15 .
Physical And Chemical Properties Analysis
The compound is a solid substance . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A variety of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles have been synthesized, demonstrating the versatility of pyrazole derivatives in creating novel heterocyclic compounds with expected pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial Agents : Novel synthesis routes for benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable anti-avian influenza virus activity, highlighting the potential of pyrazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Anti-5-Lipoxygenase and Anticancer Agents : Pyrazolopyrimidine derivatives have been synthesized and evaluated as anti-5-lipoxygenase agents and for their anticancer activities, showcasing the therapeutic potential of pyrazole-based compounds in inflammatory and cancer treatments (Rahmouni et al., 2016).
Pharmacological Applications
GPCR Ligands : Pyrazolo[1,5-a]pyridine derivatives have been identified as high-affinity dopamine receptor partial agonists, demonstrating the feasibility of designing G protein-biased partial agonists with potential therapeutic benefits in treating psychiatric disorders (Möller et al., 2017).
Antagonist Activity for CB1 Cannabinoid Receptor : Molecular interaction studies of pyrazole derivatives as antagonists for the CB1 cannabinoid receptor suggest their role in modulating receptor activity, contributing to research in cannabinoid receptor pharmacology (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion, contact with skin or eyes, or inhalation, appropriate first aid measures should be taken .
properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNCUNXMSFABDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

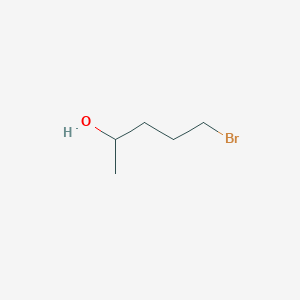
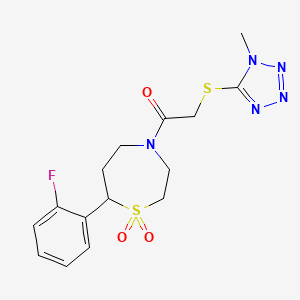
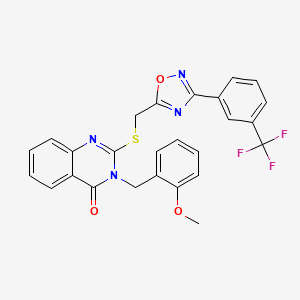

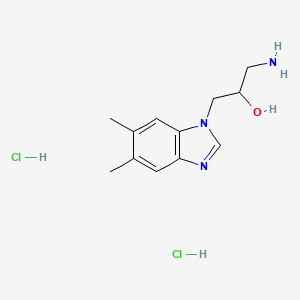
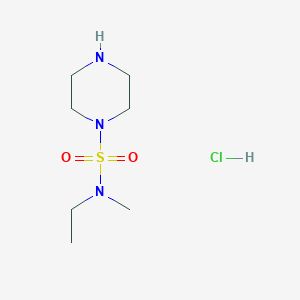
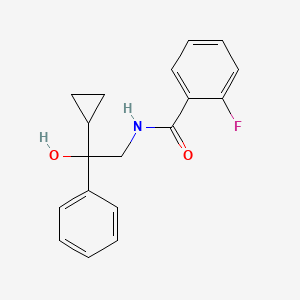
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)
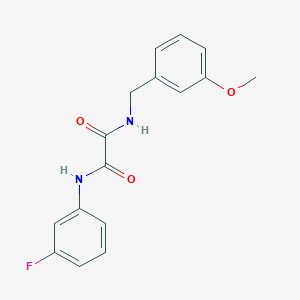

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)